N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide
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Overview
Description
N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is a synthetic compound belonging to the class of fused quinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide typically involves a multi-step process. One common method includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reaction . This method is known for its moderate to good yields and operational simplicity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of transition-metal-free methods, such as the regioselective C–C bond cleavage/amination of isatins with o-phenylene diamines, has been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: Involving reagents like molecular iodine, which facilitates oxidative cross-coupling reactions.
Substitution: Commonly using halogenated precursors and nucleophiles under mild conditions.
Common Reagents and Conditions
Oxidizing Agents: Molecular iodine is frequently used due to its eco-friendly and non-toxic nature.
Catalysts: Copper and nickel catalysts are often employed in the synthesis and modification of this compound.
Major Products
The major products formed from these reactions include various substituted benzimidazoquinazoline derivatives, which exhibit a range of biological activities .
Scientific Research Applications
N-butyl-2-{8,10,17-triazatetracyclo[8700^{2,7}
Mechanism of Action
The mechanism of action of N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide involves its interaction with bacterial and fungal cell membranes, leading to cell membrane disruption and subsequent cell death . The compound targets specific molecular pathways, including those involved in cell wall synthesis and DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinolines: Effective against methicillin-resistant Staphylococcus aureus.
2-(indole-3-yl)-thiochroman-4-ones: Show good in vitro antifungal activity.
Indolo[1,2-c]quinazoline: Possesses good antimicrobial activity.
Uniqueness
N-butyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is unique due to its fused structure, which incorporates multiple bioactive moieties into a single molecular framework. This structural complexity contributes to its broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c1-2-3-12-21-18(25)13-26-20-23-15-9-5-4-8-14(15)19-22-16-10-6-7-11-17(16)24(19)20/h4-11H,2-3,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRSHDMXZHOXDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC4=CC=CC=C4N31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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